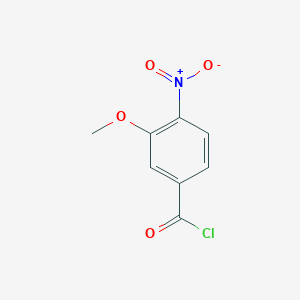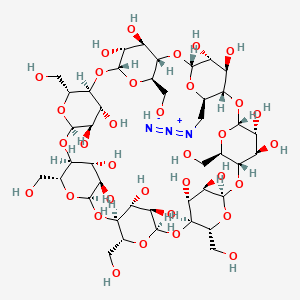
6A-Azido-6A-deoxy-beta-cyclodextrin
Vue d'ensemble
Description
6A-Azido-6A-deoxy-beta-cyclodextrin is a novel water-soluble Schiff base ligand derived from beta-cyclodextrin. It is characterized by the presence of an azide group at the 6A position, which allows it to participate in click chemistry reactions. This compound is particularly useful in various scientific research applications due to its unique chemical properties and reactivity .
Analyse Biochimique
Biochemical Properties
6A-Azido-6A-deoxy-beta-cyclodextrin plays a significant role in biochemical reactions, particularly in click chemistry. The azido group allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups . This reaction is highly specific and efficient, making this compound a useful reagent for bioconjugation and labeling of biomolecules. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of stable covalent bonds. The nature of these interactions is primarily based on the formation of triazole linkages, which are stable and biocompatible .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying the surface of cells with azide groups, allowing for the attachment of functional molecules through click chemistry . This modification can impact gene expression and cellular metabolism by altering the interactions between cell surface receptors and their ligands. Additionally, this compound can be used to deliver therapeutic agents to specific cell types, enhancing their efficacy and reducing off-target effects .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules through azide-alkyne cycloaddition reactions . This mechanism allows for the precise modification of proteins, nucleic acids, and other biomolecules, enabling the study of their functions and interactions. The compound can also inhibit or activate enzymes by covalently attaching to their active sites, thereby modulating their activity. Changes in gene expression can occur as a result of these modifications, leading to altered cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is generally stable under standard storage conditions, but its activity may decrease over extended periods. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly when used in in vitro or in vivo experiments. These effects are often dependent on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages . At low doses, the compound can effectively modify biomolecules without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including cellular damage and inflammation. Threshold effects have been observed, where a certain concentration is required to achieve the desired biochemical modifications without inducing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound can affect metabolic flux by modifying key enzymes involved in metabolic processes. Additionally, it can alter metabolite levels by facilitating the conjugation of metabolites with azide groups, thereby influencing their stability and activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its efficacy and specificity. The compound’s ability to form stable covalent bonds with biomolecules also contributes to its targeted distribution within cells .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. This localization is crucial for its activity, as it allows for the precise modification of biomolecules in specific cellular contexts .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6A-Azido-6A-deoxy-beta-cyclodextrin typically involves the following steps:
Starting Material: Beta-cyclodextrin is used as the starting material.
Introduction of Azide Group: The hydroxyl group at the 6A position of beta-cyclodextrin is first converted to a leaving group, such as a tosylate or mesylate.
Substitution Reaction: The leaving group is then replaced by an azide group through a nucleophilic substitution reaction using sodium azide (NaN3) in a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
6A-Azido-6A-deoxy-beta-cyclodextrin undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules.
Substitution Reactions: The azide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires a copper catalyst (e.g., CuSO4), a reducing agent (e.g., sodium ascorbate), and an alkyne-containing molecule in a suitable solvent (e.g., water or DMSO).
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Involves the use of DBCO or BCN-containing molecules without the need for a catalyst.
Major Products Formed
CuAAC Reaction: Forms 1,2,3-triazole derivatives.
SPAAC Reaction: Forms triazole derivatives without the need for a catalyst.
Applications De Recherche Scientifique
6A-Azido-6A-deoxy-beta-cyclodextrin has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules and materials.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 6A-Azido-6A-deoxy-beta-cyclodextrin is primarily based on its ability to participate in click chemistry reactions. The azide group reacts with alkyne-containing molecules to form stable triazole linkages. This reaction is highly specific and efficient, making it useful for various applications, including bioconjugation and material synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
6A-Amino-6A-deoxy-beta-cyclodextrin: Contains an amino group instead of an azide group at the 6A position.
6A-Alkyne-6A-deoxy-beta-cyclodextrin: Contains an alkyne group at the 6A position.
6A-Fluoro-6A-deoxy-beta-cyclodextrin: Contains a fluoro group at the 6A position.
Uniqueness
6A-Azido-6A-deoxy-beta-cyclodextrin is unique due to its azide group, which allows it to participate in click chemistry reactions. This property makes it highly versatile and useful for a wide range of applications in chemistry, biology, medicine, and industry .
Propriétés
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5-(azidomethyl)-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H69N3O34/c43-45-44-1-8-29-15(52)22(59)36(66-8)74-30-9(2-46)68-38(24(61)17(30)54)76-32-11(4-48)70-40(26(63)19(32)56)78-34-13(6-50)72-42(28(65)21(34)58)79-35-14(7-51)71-41(27(64)20(35)57)77-33-12(5-49)69-39(25(62)18(33)55)75-31-10(3-47)67-37(73-29)23(60)16(31)53/h8-42,46-65H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXCXSMYMLPAMS-FOUAGVGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H69N3O34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801305360 | |
| Record name | 6-Deoxy-6-azido-β-cyclodextrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801305360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1160.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98169-85-8 | |
| Record name | 6-Deoxy-6-azido-β-cyclodextrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98169-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Deoxy-6-azido-β-cyclodextrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801305360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


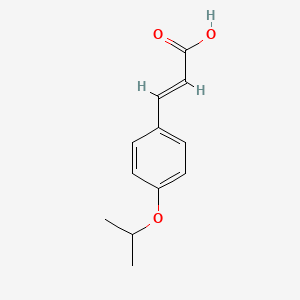
![N-[(1S,2R)-1-Benzyl-3-(cyclopropylamino)-2-hydroxypropyl]-5-[methyl(methylsulfonyl)amino]-N'-[(1R)-1-phenylethyl]isophthalamide](/img/structure/B1312133.png)
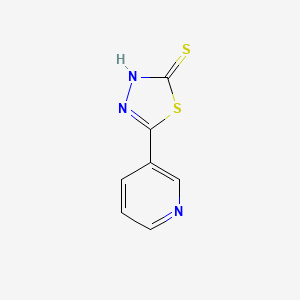
![2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1312142.png)

![{4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B1312155.png)
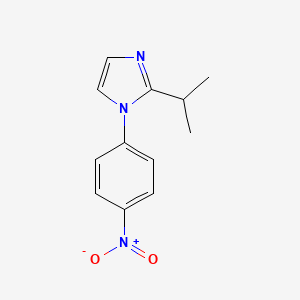
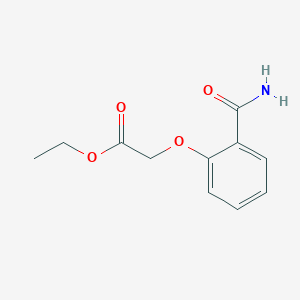
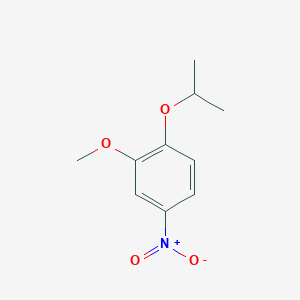
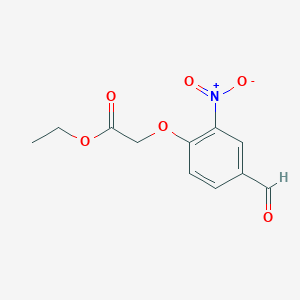
![[2-(1H-tetrazol-5-yl)phenoxy]acetic acid](/img/structure/B1312190.png)


